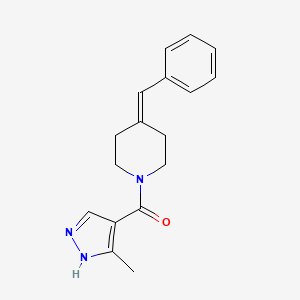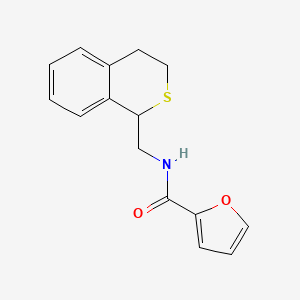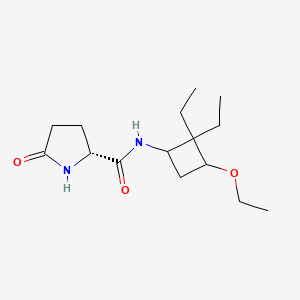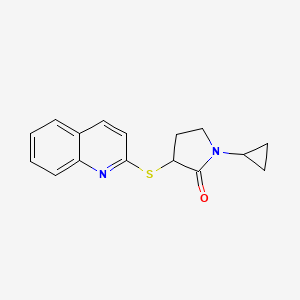
3-(4-Chlorophenyl)sulfanyl-1-cyclopropylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)sulfanyl-1-cyclopropylpyrrolidin-2-one, also known as 4'-thio-2'-Oxo-PCM or 4'-Thio-PCM, is a research chemical that belongs to the class of arylcyclohexylamines. It is a derivative of cyclohexylamine and is structurally similar to other dissociative anesthetics such as ketamine and phencyclidine (PCP). In recent years, 4'-Thio-PCM has gained popularity among researchers due to its unique chemical structure and potential therapeutic applications.
科学的研究の応用
4'-Thio-PCM has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have analgesic properties, making it a promising candidate for the treatment of chronic pain. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, 4'-Thio-PCM has been shown to have antidepressant and anxiolytic effects, suggesting that it may have potential as a treatment for mood disorders.
作用機序
The exact mechanism of action of 4'-Thio-PCM is not fully understood, but it is believed to act as an NMDA receptor antagonist. NMDA receptors play a key role in the regulation of synaptic plasticity and are involved in various neurological processes. By blocking NMDA receptors, 4'-Thio-PCM may modulate the release of neurotransmitters such as glutamate and dopamine, leading to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4'-Thio-PCM are complex and not fully understood. It has been shown to alter the activity of various neurotransmitter systems, including the glutamatergic, dopaminergic, and serotonergic systems. Additionally, it has been found to modulate the activity of various ion channels and receptors, including voltage-gated calcium channels and GABA receptors. These effects may contribute to its analgesic, neuroprotective, and mood-regulating properties.
実験室実験の利点と制限
One of the main advantages of using 4'-Thio-PCM in lab experiments is its unique chemical structure, which makes it a useful tool for studying the mechanisms of action of NMDA receptor antagonists. Additionally, its potential therapeutic applications make it an attractive candidate for drug development. However, there are also limitations to using 4'-Thio-PCM in lab experiments. Its complex synthesis process and limited availability make it difficult to obtain, and its potential toxicity and side effects must be carefully considered.
将来の方向性
There are many potential future directions for research on 4'-Thio-PCM. One area of interest is its potential as a treatment for chronic pain, neurodegenerative diseases, and mood disorders. Additionally, further studies are needed to fully understand its mechanism of action and biochemical effects. Finally, the development of new synthetic methods for producing 4'-Thio-PCM may make it more widely available for research purposes.
合成法
The synthesis of 4'-Thio-PCM involves the reaction of 4-chlorobenzyl chloride with cyclopropylamine to form 3-(4-chlorophenyl)cyclopropylamine. This intermediate is then reacted with thiourea to produce 3-(4-chlorophenyl)sulfanyl-1-cyclopropylpyrrolidin-2-one. The synthesis of 4'-Thio-PCM is a complex process that requires careful attention to detail and expertise in organic chemistry.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-cyclopropylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNOS/c14-9-1-5-11(6-2-9)17-12-7-8-15(13(12)16)10-3-4-10/h1-2,5-6,10,12H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPSBZUIJSLHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfonyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7584531.png)







![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)



![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
